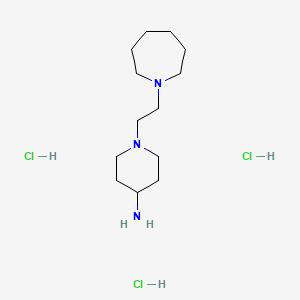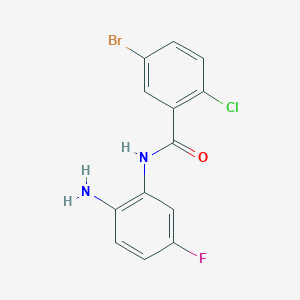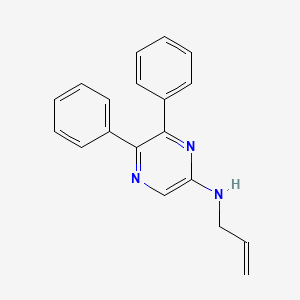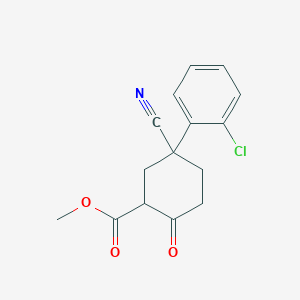
1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring and an azepane ring, which are connected by an ethyl chain. The tri-hydrochloride form indicates that the compound is in its salt form, with three hydrochloride groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Connecting the Rings: The piperidine and azepane rings are connected by an ethyl chain through a series of reactions, such as alkylation or reductive amination.
Formation of the Tri-hydrochloride Salt: The final compound is converted to its tri-hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed:
Oxidation Products: N-oxides, ketones, and aldehydes.
Reduction Products: Amines, alcohols, and hydrocarbons.
Substitution Products: Alkylated, acylated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate or as a lead compound for drug development.
Industry: The compound is used in the production of various industrial products, such as pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate: This compound shares the azepane ring and ethyl chain with 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride but has different substituents and functional groups.
Uniqueness: this compound is unique due to its specific combination of the piperidine and azepane rings, as well as its tri-hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H30Cl3N3 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
1-[2-(azepan-1-yl)ethyl]piperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C13H27N3.3ClH/c14-13-5-9-16(10-6-13)12-11-15-7-3-1-2-4-8-15;;;/h13H,1-12,14H2;3*1H |
InChI-Schlüssel |
DJPQQCWIVJCMPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CCN2CCC(CC2)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-4-methyl-2-({(1S)-2,2,2-trifluoro-1-[4'-(methylsulfonyl)-1,1'-biphenyl-4-yl]ethyl}amino)pentan-1-ol](/img/structure/B8395200.png)

![[2-(3,5-Dimethyl-pyrazol-1-yl)-6-morpholin-4-yl-pyrimidin-4-yl]-indan-2-yl-amine](/img/structure/B8395209.png)

![(Cyclopropylmethyl)[2-nitro-4-(phenylsulfonyl)phenyl]amine](/img/structure/B8395219.png)

